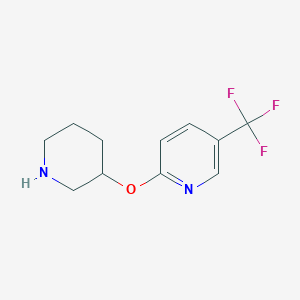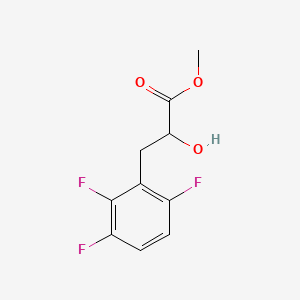![molecular formula C15H17NO B13603134 C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a cyclopropyl group attached to a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the introduction of a methoxy group to the naphthalene ring. This can be achieved through a methylation reaction using methanol and a suitable catalyst.
Cyclopropylation: The next step is the introduction of the cyclopropyl group. This can be done through a cyclopropanation reaction using a cyclopropyl halide and a strong base.
Amination: The final step involves the introduction of the methylamine group. This can be achieved through a nucleophilic substitution reaction using methylamine and a suitable leaving group on the naphthalene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can yield hydro derivatives.
Applications De Recherche Scientifique
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
C-(2-Methoxy-naphthalen-1-yl)-methylamine: This compound is similar in structure but lacks the cyclopropyl group.
2-Methoxy-1-naphthaldehyde: This compound has a similar naphthalene ring structure but with an aldehyde group instead of a methylamine moiety.
Uniqueness
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine is unique due to the presence of both the cyclopropyl and methylamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H17NO/c1-17-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(13)9-16/h2-7,11,13H,8-9,16H2,1H3 |
Clé InChI |
VLAAANYQUSUYBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3CC3CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)

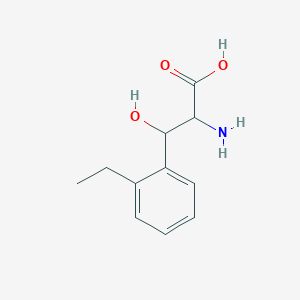

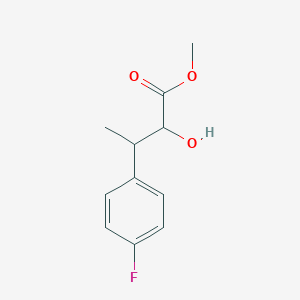

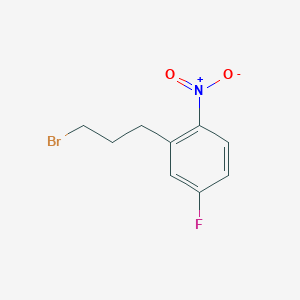
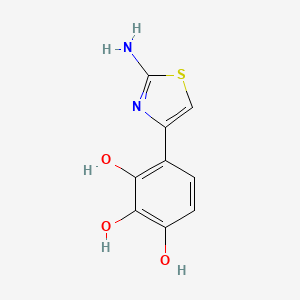
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
